Product packaging for Phenanthro[1,2-b]thiophene(Cat. No.:CAS No. 58426-99-6)

Phenanthro[1,2-b]thiophene

Cat. No.: B185702
CAS No.: 58426-99-6
M. Wt: 234.3 g/mol
InChI Key: FYSWUOGCANSBCW-UHFFFAOYSA-N
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Description

Classification and Structural Context of Phenanthro[1,2-b]thiophene as a Polycyclic Aromatic Sulfur Heterocycle (PASH)

This compound is classified as a Polycyclic Aromatic Sulfur Heterocycle (PASH). nist.govucf.edu PASHs are a subgroup of polycyclic aromatic compounds (PACs) where a sulfur atom replaces a carbon atom within the aromatic ring structure. ucf.edu Specifically, this compound consists of a phenanthrene (B1679779) backbone fused with a thiophene (B33073) ring. ontosight.ai The fusion of the thiophene ring to the phenanthrene core at the 1 and 2 positions results in a planar, highly conjugated molecular structure. ontosight.ai This extensive conjugation contributes to its notable stability and unique electronic properties. ontosight.ai

The fundamental structure of this compound comprises 16 carbon atoms and one sulfur atom, with the chemical formula C₁₆H₁₀S. chemeo.comchemeo.com The arrangement of these atoms creates a rigid, planar system that is essential to its function in various applications. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₁₆H₁₀S
Molecular Weight 234.32 g/mol chemeo.comchemeo.com
CAS Number 58426-99-6 chemeo.comchemeo.com
Appearance Yellow crystalline solid nih.gov
Melting Point 223–224 °C nih.gov
Boiling Point 524 °C at 760 mm Hg nih.gov
Flash Point 240 °C nih.gov
Density 1.3 g/cm³ nih.gov

| Water Solubility | 0.00016 g/100 mL nih.gov |

This table is interactive. Click on the headers to sort the data.

Academic Significance and Research Trajectory in Organic Material Science

This compound has garnered considerable attention within the scientific community, particularly in the field of organic material science. ontosight.ai Its unique optical and electrical properties make it a compound of interest for developing advanced electronic and optoelectronic devices. ontosight.aiontosight.ai The research trajectory has focused on harnessing its potential in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.airsc.org

The high degree of conjugation in this compound leads to desirable electronic characteristics, including efficient charge transport. ontosight.ai Researchers have synthesized and studied various derivatives of phenanthrothiophenes to fine-tune these properties for specific applications. For instance, the development of phenanthro[1,2-b:8,7-b']dithiophene, a picene-type molecule, has shown promise for use in OFETs, exhibiting significant field-effect mobility. rsc.orgresearchgate.net The introduction of alkyl chains to the phenanthrothiophene core can further enhance solubility and improve molecular packing, leading to better device performance. mdpi.comacs.org

The photophysical properties of this compound, such as its fluorescence and phosphorescence, are also a key area of investigation. nist.govontosight.ai These luminescent qualities are crucial for its potential use in OLEDs. ontosight.ai Studies have explored how the structural arrangement of phenanthrothiophene isomers influences their photoluminescence, with low-temperature spectroscopy being a valuable analytical tool in this research. nist.govucf.edu

Isomeric Considerations and Structural Variations of Phenanthrothiophenes

The fusion of a thiophene ring to a phenanthrene core can occur at different positions, leading to a variety of structural isomers. nist.gov Each isomer possesses a unique arrangement of atoms and, consequently, distinct physical and chemical properties. Some of the studied isomers of phenanthrothiophene include:

this compound

Phenanthro[2,1-b]thiophene nist.govontosight.ai

Phenanthro[2,3-b]thiophene nist.gov

Phenanthro[3,2-b]thiophene nist.gov

Phenanthro[3,4-b]thiophene nist.govnih.gov

Phenanthro[4,3-b]thiophene nist.govresearchgate.net

Phenanthro[9,10-b]thiophene nist.govnajah.edu

The specific placement of the sulfur atom and the fusion pattern significantly impact the molecule's electronic structure, steric hindrance, and ultimately its behavior in materials. nih.govresearchgate.net For example, the planarity of the molecule can be affected by steric interactions between hydrogen atoms on different rings, which in turn influences its packing in the solid state and its electronic properties. researchgate.net

The synthesis of specific isomers can be challenging, often requiring multi-step reaction sequences. ontosight.ainajah.edu The ability to selectively synthesize a particular isomer is crucial for structure-property relationship studies and for the development of materials with tailored characteristics. riken.jprsc.org The study of these isomers is essential for understanding how subtle changes in molecular architecture can lead to significant differences in functionality, a key concept in the design of new organic materials. ucf.edu

Table 2: List of Compound Names Mentioned

Compound Name
ontosight.aibenzothieno [3,2-b] ontosight.aibenzothiophene (BTBT)
1,2-dibromoethane
1,5-diformylnaphthalene
2,2′-(Phenanthrene-2,7-diyl)bis(thiophene-3-carbaldehyde)
2,7-Bis(3-(oxiran-2-yl)thiophen-2-yl)phenanthrene
2,7-Bis(5-decylthiophene-2-yl)phenanthro[2,1-b:7,8-b']dithiophene
2,7-Dioctylphenanthro[2,1-b:7,8-b']dithiophene
2-bromo-6-methoxynaphthalene
3-thienylacetic acid
4-bromopyrene
6-hexylnaphtho[2,3-b]thiophene
9-bromophenanthrene
Anthra[1,2-b]thiophene
Anthra[2,1-b]thiophene
Anthra[2,3-b]thiophene
Benzo[a]pyrene
Benzo[c]phenanthrene
Benzo[e]pyrene
Chrysene
Diacenaphtho[1,2-b:1′,2′-d]thiophene
Dibenzothiophene
Diethyl 2-thenylphosphonate
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)
Maleic anhydride
Methyl 2-(2-naphthyl)-3-(3-thienyl)-2-acrylate
Methyl 2-(3-thienyl)-3-(1-naphthyl)acrylate
Methyl this compound-9-carboxylate
Methyl phenanthro[4,3-b]thiophene-5-methylcarboxylate
Naphtho[1,2-b]thiophene (B13749340)
Naphtho[2,1-b]thiophene
Naphtho[2,3-b]thiophene
Phenaleno[1,9-bc]thiophene
Phenanthrene
Phenanthro[1,2-b:8,7-b']dithiophene
This compound
Phenanthro[2,1-b:7,8-b']dithiophene
Phenanthro[2,1-b]thiophene
Phenanthro[2,3-b]thiophene
Phenanthro[3,2-b]thiophene
Phenanthro[3,4-b]thiophene
Phenanthro[4,3-b]thiophene
Phenanthro[9,10-b]thiophene
Picene
Pyrene
Pyreno[1,2-b]thiophene
Pyreno[2,1-b]thiophene
Pyreno[4,5-b]thiophene

This table is interactive. Click on the header to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10S B185702 Phenanthro[1,2-b]thiophene CAS No. 58426-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58426-99-6

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

naphtho[1,2-g][1]benzothiole

InChI

InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H

InChI Key

FYSWUOGCANSBCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=C4

Other CAS No.

58426-99-6

Origin of Product

United States

Synthetic Methodologies for Phenanthro 1,2 B Thiophene and Its Derivatives

Foundational Synthetic Strategies for Polycyclic Aromatic Thiophenes

The synthesis of complex polycyclic aromatic thiophenes, including phenanthro[1,2-b]thiophene, often relies on a set of foundational strategies. These methods are designed to construct the fused ring systems characteristic of this class of compounds. Key approaches include photochemical cyclizations, which are noted for their efficiency and mild reaction conditions. thieme-connect.comgrafiati.comchim.it Oxidative coupling and palladium-catalyzed intramolecular arylation are also employed, though photochemical methods are often considered superior for preparing fused benzo[b]thiophene derivatives. thieme-connect.com

Furthermore, the construction of these complex systems can be achieved through a versatile two-step sequence involving palladium-catalyzed Suzuki and Negishi type cross-coupling reactions to build the initial non-fused skeletal ring systems, followed by a critical ring-forming step induced by strong electrophiles. acs.org These foundational methods provide the essential tools for accessing a wide array of polycyclic aromatic thiophenes.

Targeted Synthesis of this compound

Several specific strategies have been developed to synthesize the this compound scaffold. These methods can be broadly categorized into photocyclization approaches and condensation/dehydrogenation routes.

Photocyclization Approaches

Photocyclization reactions are a powerful tool in the synthesis of this compound, offering high efficiency under mild conditions. chim.it This approach typically involves the irradiation of a precursor molecule, leading to an intramolecular cyclization to form the desired fused ring system.

A notable and efficient method for the synthesis of fused benzo[b]thiophene derivatives, including this compound, is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. thieme-connect.comdntb.gov.ua This approach involves the synthesis of the diaryl-substituted thiophene (B33073) precursor, which is then subjected to photochemical cyclization in the presence of iodine as an oxidizing agent. thieme-connect.com This method has been shown to be more effective than other techniques such as oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com The process is valued for its efficiency and the ability to produce functionally substituted phenanthrothiophenes. thieme-connect.com

A study detailed the synthesis of various fused benzo[b]thiophene derivatives through this iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes, which were initially prepared in three steps from commercially available compounds. thieme-connect.com

Another effective photochemical route involves the cyclization of stilbene-like precursors, specifically 1-(2-thienyl)-2-(1-naphthyl)ethenes. The photocyclization of these precursors leads to the formation of the this compound skeleton. This method is part of a broader class of photocyclodehydrogenation reactions of stilbene (B7821643) derivatives, which are considered a simple and efficient synthetic method for phenanthrenes and their analogues. academie-sciences.fr

For instance, the photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene has been studied, providing insights into the photochemical behavior of such precursors. nih.gov While this specific example leads to a hydroxychrysene, the underlying principle of photocyclization of a naphthyl-ethene system is directly applicable. Theoretical and experimental studies on the photocyclization of styrylthiophenes have helped to elucidate the mechanistic pathways, confirming the formation of specific isomers like naphtho[1,2-b]thiophene (B13749340) from 3-styrylthiophene (B428788) precursors. nih.gov

Condensation and Dehydrogenation Routes (e.g., from 1-chloro-3,4-dihydrophenanthrene-2-aldehyde)

An alternative to photochemical methods is a multi-step sequence involving condensation and dehydrogenation. An improved synthesis of this compound has been reported starting from 1-chloro-3,4-dihydrophenanthrene-2-aldehyde. researchgate.net This process involves the condensation of the aldehyde with a thioglycolate, followed by hydrolysis, decarboxylation, and finally dehydrogenation to yield the aromatic this compound structure. researchgate.net This classical approach provides a reliable, albeit more stepwise, route to the target compound.

Advanced Coupling Reactions for Extended this compound Architectures

To create larger, more complex structures based on the this compound core, advanced cross-coupling reactions are employed. These methods are crucial for synthesizing materials with tailored electronic and optical properties for advanced applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools in this regard. organic-chemistry.orglibretexts.org These reactions allow for the precise formation of carbon-carbon bonds, enabling the connection of the this compound unit to other aromatic systems or functional groups. mdpi.com For example, the Suzuki coupling is widely used for its compatibility with a broad range of functional groups and its use of relatively non-toxic organoboron reagents. libretexts.orgnih.gov The Stille coupling, while using more toxic organotin reagents, is also a versatile method for creating C-C bonds. organic-chemistry.org

Sonogashira Reaction

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for constructing the precursors to this compound. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The versatility of the Sonogashira reaction allows for the coupling of various substituted aryl halides and alkynes, providing access to a wide range of precursors for subsequent cyclization steps. mdpi.comresearchgate.net For instance, the synthesis of 2-substituted benzo[b]thiophenes has been achieved through a palladium(II)-catalyzed Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene. rsc.org The reaction conditions are generally mild, which is advantageous for the synthesis of complex molecules. researchgate.net

Table 1: Key Features of the Sonogashira Reaction in this compound Synthesis

FeatureDescription
Reactants Terminal alkyne and an aryl or vinyl halide wikipedia.org
Catalyst System Palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) mdpi.com
Base Amine base (e.g., triethylamine) mdpi.com
Key Bond Formation Carbon-carbon (sp-sp²) bond mdpi.com
Application Synthesis of precursors for cyclization to form the thiophene ring fused to the phenanthrene (B1679779) core.

Stannylation and Stille Coupling Protocols

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is instrumental in the synthesis of this compound derivatives. For example, 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes have been synthesized using a palladium-catalyzed Migita-Kosugi-Stille coupling reaction. mdpi.com In a specific instance, the reaction of a dibrominated phenanthrodithiophene with (5-decylthiophen-2-yl)tributylstannane yielded the desired coupled product. mdpi.com The Stille reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.org

Table 2: Stille Coupling for this compound Derivatives

Reactant 1Reactant 2CatalystProductYieldReference
2,7-dibromophenanthro[2,1-b:7,8-b']dithiophene(5-decylthiophen-2-yl)tributylstannanePd(PPh₃)₄2,7-bis(5-decylthiophen-2-yl)phenanthro[2,1-b:7,8-b']dithiophene52% mdpi.com
2,7-dibromophenanthro[2,1-b:7,8-b']dithiophene(4-decylthiophen-2-yl)tributylstannanePd(PPh₃)₄2,7-bis(4-decylthiophen-2-yl)phenanthro[2,1-b:7,8-b']dithiophene61% mdpi.com

Suzuki-Miyaura Coupling for this compound Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to the synthesis of this compound derivatives. mdpi.commdpi.com For example, 2,7-dialkylated phenanthro[2,1-b:7,8-b']dithiophenes were synthesized in good yields via the Suzuki-Miyaura coupling of a dibrominated precursor with various alkylboranes. mdpi.com The reaction offers several advantages, including the commercial availability and low toxicity of many organoboron reagents and its tolerance of a wide variety of functional groups. uwindsor.ca Aqueous conditions can often be employed, making it a more environmentally friendly option. acs.org

Intramolecular Cyclization and Annulation Strategies

Following the construction of key precursors, intramolecular cyclization and annulation reactions are employed to form the final this compound ring system.

Acid-Mediated Cyclization

Acid-mediated cyclization is a common strategy to form the thiophene ring in the final step of the synthesis. For instance, naphthothiophenes have been prepared through an intramolecular alkyne-carbonyl metathesis reaction followed by cyclization in the presence of p-toluenesulfonic acid. researchgate.net In other systems, iron in acetic acid has been used to mediate intramolecular reductive cyclization to form related polycyclic aromatic compounds. rsc.org The choice of acid and reaction conditions is crucial for achieving high yields and regioselectivity.

Regioselective Scholl Reactions for Benzophenanthrothiophenes

The Scholl reaction is an oxidative intramolecular cyclization that forms an aryl-aryl bond, often used to synthesize polycyclic aromatic hydrocarbons. A new class of polycyclic heteroarenes, benzo nycu.edu.twresearchgate.netphenanthro[1,2-b]benzo nycu.edu.twresearchgate.netphenanthro[2,1-d]thiophene (BPBPT), was prepared from polyaryl thiophenes through regioselective Scholl reactions. nycu.edu.twacs.orgnih.gov This reaction can be promoted by reagents such as iron(III) chloride. researchgate.net The regioselectivity of the Scholl reaction is a key factor in determining the final structure of the resulting benzophenanthrothiophene. nycu.edu.twacs.orgnih.gov

Wittig Reaction and Dehydrative Cycloaromatization in Chiral Analogue Synthesis

The Wittig reaction, which converts a ketone or aldehyde to an alkene using a phosphorus ylide, is a versatile tool in organic synthesis. organic-chemistry.orglibretexts.org In the context of synthesizing complex molecules, the Wittig reaction can be used to introduce specific double bonds that can then participate in subsequent cyclization reactions. nih.gov For the synthesis of chiral analogues, a Wittig reaction could be part of a sequence to build a specific stereocenter. Following the formation of a precursor with the desired stereochemistry, a dehydrative cycloaromatization step can be employed to form the aromatic this compound core. This process involves the removal of a molecule of water to induce cyclization and aromatization, often catalyzed by a Lewis acid. For example, cationic chromium(III) porphyrin has been used to catalyze the dehydrative cycloaromatization of biphenyl (B1667301) derivatives containing an ortho oxirane moiety to afford phenanthrenes. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the development of advanced materials. By introducing various substituents and extending the conjugated system, researchers can fine-tune the molecule's electronic, optical, and physical properties. This section details the synthetic methodologies for creating structurally modified derivatives, including those with alkyl and thienyl substituents, axially chiral analogues, and π-expanded systems.

Alkyl-Substituted this compound Derivatives

The introduction of alkyl chains is a common strategy to improve the solubility and processability of fused-ring aromatic compounds, which is crucial for their application in solution-processed organic electronics. The length and position of these alkyl groups can significantly influence the material's packing in the solid state and, consequently, its charge transport properties.

Researchers have successfully synthesized a range of 2,7-dialkylated phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives. nih.govmdpi.com The synthesis typically involves a multi-step process starting from commercially available materials. A key step is the Suzuki-Miyaura coupling reaction to introduce the alkyl chains. For instance, various alkyl groups (CₙH₂ₙ₊₁; where n = 8, 10, 12, 13, and 14) have been attached to the phenanthrodithiophene core. nih.govmdpi.com

Systematic studies have revealed a clear relationship between the alkyl chain length and the physicochemical properties of the resulting compounds. nih.govmdpi.com For example, the solubility of alkylated PDT-2 derivatives in chloroform (B151607) was found to decrease as the carbon number of the alkyl chain increased. The C₈-PDT-2 derivative exhibited the highest solubility at 5.0 g/L. nih.govmdpi.com This trend is attributed to increased hydrophobic interactions between the longer alkyl chains. mdpi.com

Similarly, 2,9-dialkylated phenanthro[1,2-b:8,7-b']dithiophene (PDT) derivatives have been synthesized in good yields via Suzuki-Miyaura coupling of a brominated PDT precursor with alkylboranes. researchgate.net The alkyl substitution is essential as it improves solubility, enabling the fabrication of solution-processed organic field-effect transistors (OFETs). mdpi.com Without these side chains, many parent π-extended thienoacenes are insoluble, hindering their characterization and device application. mdpi.com

Table 1: Alkyl-Substituted this compound Derivatives and Their Properties

Derivative Substituent Position Alkyl Chain Key Synthetic Method Observed Properties Reference
Cₙ-PDT-2 2,7 C₈H₁₇ to C₁₄H₂₉ Suzuki-Miyaura Coupling Solubility decreases with increasing chain length; C₈-PDT-2 has highest solubility (5.0 g/L in chloroform). nih.gov, mdpi.com
Dialkylated PDT 2,9 Linear Alkyl Suzuki-Miyaura Coupling Good yields; improved solubility for solution processing. researchgate.net

Thienyl-Substituted this compound Derivatives

Incorporating thienyl groups onto the phenanthrothiophene backbone is another effective strategy for modifying its electronic structure. This approach extends the π-conjugation of the molecule, which typically leads to a redshift in its UV-vis absorption spectrum and a reduction in the energy gap.

The synthesis of 2,7-bis(decylthienyl)phenanthro[2,1-b:7,8-b']dithiophene derivatives has been reported. nih.govmdpi.com These compounds were prepared by introducing either 5-decylthien-2-yl or 4-decylthien-2-yl groups at the 2- and 7-positions of the PDT-2 core. The synthesis demonstrated that the attachment point on the thiophene ring significantly impacts the material's properties. Substitution with 4-decylthienyl groups resulted in higher solubility compared to the poor solubility observed for the 5-decylthienyl substituted analogue. nih.govmdpi.com This difference in solubility highlights the subtle structural effects that can govern the processability of these materials.

Furthermore, the UV-vis absorption spectra of these thienyl-substituted derivatives showed a notable redshift compared to their alkylated counterparts, confirming the extension of the π-conjugated system. nih.govmdpi.com

Table 2: Thienyl-Substituted this compound Derivatives

Derivative Name Thienyl Substituent Position Key Synthetic Method Physicochemical Properties Reference
Th1-PDT-2 2,7-Bis(5-decylthiophen-2-yl) 2,7 Cross-coupling Poor solubility; Redshifted UV-vis absorption. nih.gov, mdpi.com
Th2-PDT-2 2,7-Bis(4-decylthiophen-2-yl) 2,7 Cross-coupling Higher solubility than Th1-PDT-2; Redshifted UV-vis absorption. nih.gov, mdpi.com

Axially Chiral this compound Analogues

Axial chirality arises from hindered rotation around a single bond, creating non-superimposable mirror images. Introducing this feature into phenanthrothiophene systems opens up possibilities for applications in asymmetric catalysis, chiral sensing, and chiroptical materials.

A notable success in this area is the synthesis of 6,6′-bithis compound-7,7′-diols, which are novel π-expanded, axially chiral molecules. researchgate.netresearchgate.net The synthesis starts from 1,1′-bi-2-naphthols (BINOLs) and involves a sequence of key reactions: a Suzuki coupling, a Wittig reaction, and an acid-mediated cyclization. researchgate.netresearchgate.net Specifically, the Wittig olefination is used to construct the necessary carbon-carbon double bonds, which are then cyclized via a dehydrative cycloaromatization reaction mediated by triflic acid (TfOH). researchgate.net The final step involves the deprotection of hydroxyl groups using boron tribromide (BBr₃). researchgate.net This synthetic route provides a facile and atom-economic method for accessing these complex chiral structures. researchgate.net

Table 3: Synthesis of Axially Chiral 6,6′-Bithis compound-7,7′-diol

Starting Material Key Reaction Steps Intermediate Products Final Product Significance Reference

π-Expanded this compound Systems

Expanding the π-conjugated framework of phenanthrothiophene is a direct approach to engineering its optoelectronic properties for applications in high-performance organic semiconductors. This expansion typically lowers the HOMO-LUMO gap, leading to absorption at longer wavelengths and potentially enhancing charge carrier mobility.

The synthesis of 6,6′-bithis compound-7,7′-diols serves as an example of creating π-expanded systems, as the dimerization effectively doubles the conjugated core compared to a single phenanthrothiophene unit. researchgate.netresearchgate.net Another strategy involves the annulative coupling of phenanthrene with other aromatic systems. A palladium-catalyzed C–H/peri-C–H annulative coupling has been demonstrated as a powerful tool for constructing π-extended cyclopenta-fused polycyclic heteroarenes (CP-PHAs). rsc.org This method has been successfully applied to activate the peri-C–H bonds in large polycyclic aromatic hydrocarbons like phenanthrene, fusing them with thiophene moieties to create highly extended and strained structures. rsc.org Such methods provide a shortcut to complex π-systems that would be difficult to access through traditional multi-step syntheses. rsc.org

The introduction of 2,7-alkyl groups also plays a crucial role in the synthesis of π-expanded systems, as it enhances solubility and processability, which are key for applications in organic electronics. google.com

Synthetic Efficiency and Optimization Studies

The development of efficient and optimized synthetic routes is paramount for the practical application of this compound derivatives. Research efforts have focused on improving reaction yields, reducing the number of synthetic steps (step-efficiency), and utilizing readily available starting materials.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern synthetic strategies for functionalizing the phenanthrothiophene core. This method has been optimized for the synthesis of both alkyl- and thienyl-substituted derivatives, as well as for preparing precursors to axially chiral systems. nih.govresearchgate.netresearchgate.netmdpi.com The use of palladium catalysts, such as Pd(PPh₃)₄, in the presence of a suitable base allows for the efficient and regioselective formation of carbon-carbon bonds. mdpi.com

Table 4: Overview of Synthetic Optimization Strategies

Strategy Method/Reaction Application Advantage Reference
Cross-Coupling Suzuki-Miyaura Coupling Alkyl/Thienyl/Chiral precursor synthesis High efficiency, regioselectivity, functional group tolerance. researchgate.net, researchgate.net, mdpi.com
Cascade Reactions Bisulfur cyclization of alkynyl diols Synthesis of fused thiophenes Step-efficiency, reduced purification steps. mdpi.com
One-Pot Synthesis Amine-mediated ring opening/closure Synthesis of polysubstituted thiophenes Mild conditions, operational simplicity. lnu.edu.cn
Oxidative Cyclization DDQ-promoted cyclo-oxidation Synthesis of phenanthro[9,10-c]thiophenes Provides access to specific isomers under mild conditions. researchgate.net

Reactivity and Chemical Transformations of Phenanthro 1,2 B Thiophene

General Reactivity Patterns of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs), a class of molecules to which phenanthro[1,2-b]thiophene belongs, are composed of multiple fused aromatic rings. Their reactivity is distinct from that of simpler aromatic systems like benzene (B151609). Although they undergo many of the same characteristic reactions, such as electrophilic substitution, their reactivity is generally enhanced. libretexts.org This increased reactivity is attributed to the lower net loss in stabilization energy required to form the intermediate carbocation (sigma complex) during the first step of a reaction. libretexts.org In essence, the energetic cost of temporarily disrupting the aromaticity of one ring is less severe in a large, fused system compared to a single ring.

The reactivity is not uniform across the entire polycyclic framework. Certain positions are more susceptible to attack than others. For example, in phenanthrene (B1679779), the parent carbocyclic analogue, reactions such as oxidation, reduction, and electrophilic halogenation typically occur at the 9 and 10 positions. wikipedia.org This region, often referred to as the "K-region," has a higher degree of double-bond character compared to other bonds in the molecule, making it more akin to an alkene and thus more reactive. libretexts.org Similarly, in fused heterocyclic systems like this compound, the fusion of a thiophene (B33073) ring to the phenanthrene core introduces further variations in electron density and reactivity, with the electron-rich thiophene moiety generally being more reactive towards electrophiles than the benzenoid rings. researchgate.net

Electrophilic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, allowing the introduction of various functional groups. mdpi.org In fused systems containing a thiophene ring, such as benzo[b]thiophene, the thiophene ring is the preferred site of attack over the benzene ring due to its higher electron density. researchgate.netchemicalbook.com The regioselectivity of this attack is well-established, with electrophiles preferentially adding to the 3-position (β-position) of the thiophene ring. If the 3-position is blocked, substitution then occurs at the 2-position (α-position). researchgate.netchemicalbook.com

This pattern can be extrapolated to the more complex this compound system. The thiophene part of the molecule is expected to be the most reactive site for electrophilic attack. By analogy with benzo[b]thiophene, the position equivalent to C3 would be the primary site of substitution. Reactions involving the phenanthrene portion are less favorable and would require more forcing conditions. For instance, the nitration and sulfonation of phenanthrene itself yield a mixture of isomers, highlighting the multiple reactive sites on the carbocyclic framework, though these are less activated than the thiophene ring. libretexts.org

Below is a table summarizing expected electrophilic substitution reactions on the this compound core based on the known reactivity of its constituent substructures.

ReactionReagent/CatalystExpected Major ProductReference
BrominationBr2 in CCl43-Bromothis compound wikipedia.orgresearchgate.net
NitrationHNO3/H2SO43-Nitrothis compound libretexts.orgresearchgate.net
SulfonationFuming H2SO4This compound-3-sulfonic acid libretexts.orgwikipedia.org
Friedel-Crafts AcylationCH3COCl/AlCl33-Acetylthis compound quora.com

Oxidative Coupling Reactions and Polymerization Tendencies

This compound, as an electron-rich aromatic system, is a suitable monomer for oxidative coupling reactions, which can lead to the formation of dimers, oligomers, and polymers. wikipedia.orgwikipedia.org These reactions involve the formation of new carbon-carbon bonds between monomer units, typically catalyzed by an oxidizing agent. wikipedia.org Thiophene-based materials, in particular, are known to form conductive polymers like polythiophene through oxidative polymerization. wikipedia.orgpkusz.edu.cn

The process can be initiated chemically, using oxidants like iron(III) chloride (FeCl₃), or electrochemically. wikipedia.orgmit.edu In such reactions, radical cations are formed on the aromatic rings, which then couple together. For this compound, the coupling would likely occur at the most electron-rich and sterically accessible positions of the thiophene ring. The resulting polymers, poly(this compound), would possess a highly conjugated backbone, leading to interesting electronic and optical properties suitable for applications in organic electronics. nih.gov Intramolecular oxidative cyclization, known as the Scholl reaction, is another important transformation for polycyclic aromatics, allowing for the synthesis of even larger, more complex fused systems. nih.gov

The table below outlines potential polymerization reactions involving this compound.

Reaction TypeReagent/MethodExpected ProductPotential PropertiesReference
Chemical Oxidative PolymerizationFeCl3Poly(this compound)Conductive, electroactive, light-emitting pkusz.edu.cnmit.edu
Electrochemical PolymerizationAnodic OxidationPoly(this compound) film on electrodeElectrochromic, semiconducting wikipedia.orgokayama-u.ac.jp
Dimerization (Oxidative Coupling)CuCl2Bi(this compound)Building block for larger molecules, liquid crystals wikipedia.org

Reduction Reactions and Modification of Electronic Properties

The reduction of polycyclic aromatic compounds like this compound can significantly alter their structure and electronic properties. Catalytic hydrogenation, for example, can saturate the aromatic rings, leading to dihydro or tetrahydro derivatives. researchgate.net The specific outcome depends on the catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (temperature, pressure). For this compound, the phenanthrene moiety is more susceptible to reduction than the thiophene ring under certain conditions. Specifically, the 9,10-double bond of the phenanthrene core can be selectively reduced. wikipedia.org More vigorous conditions can lead to the reduction of the thiophene ring as well. researchgate.net

This structural modification has a profound impact on the electronic properties of the molecule. The reduction of the aromatic system disrupts the π-conjugation, which typically leads to:

An increase in the HOMO-LUMO gap (band gap).

A shift in absorption and emission spectra to shorter wavelengths (a blue shift).

A loss of conductivity in the corresponding polymers.

By selectively reducing parts of the molecule, it is possible to tune its electronic and optical properties for specific applications.

The table below illustrates the potential effects of reduction on the properties of this compound.

ReactionReagents/ConditionsProductChange in Electronic PropertiesReference
Selective HydrogenationH2, Raney Ni9,10-Dihydrothis compoundIncreased band gap, disrupted cross-conjugation wikipedia.org
Birch ReductionNa or Li, liquid NH3, alcoholPartially reduced dihydro derivativesSignificant disruption of aromaticity, loss of planarity researchgate.net
Full HydrogenationH2, Pd/C, high pressure/tempPerhydrothis compoundComplete loss of aromaticity, molecule becomes an insulator researchgate.net

Photodeoxygenation of this compound S-oxides

Thiophene S-oxides are a class of compounds that can be prepared by the oxidation of the corresponding thiophenes. mdpi.orgresearchgate.net These molecules are often unstable but exhibit a rich and varied photochemistry. semanticscholar.orgrsc.org A primary photochemical reaction for thiophene S-oxides is the extrusion of the oxygen atom upon irradiation with light, which regenerates the parent thiophene. exlibrisgroup.com This process is known as photodeoxygenation.

The reaction mechanism is believed to proceed through an excited triplet state of the S-oxide. Upon absorbing a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. In this triplet state, the sulfur-oxygen bond is weakened and can cleave, releasing an oxygen atom (O(³P)) and yielding the ground-state thiophene. exlibrisgroup.com The efficiency and outcome of the reaction can be influenced by the substitution pattern on the thiophene ring and the presence of other substances that can react with the released oxygen atom. semanticscholar.org In the presence of a reducing agent, such as an amine, the deoxygenation to the parent thiophene can become the exclusive pathway. semanticscholar.org

For this compound S-oxide, it is expected to undergo a similar photodeoxygenation reaction to yield this compound.

Starting MaterialConditionsMajor ProductReaction TypeReference
This compound S-oxideUV irradiation (λ > 320 nm) in a solvent like CH2Cl2 or acetonitrileThis compoundPhotochemical deoxygenation semanticscholar.orgrsc.orgresearchgate.net
This compound S-oxideUV irradiation in the presence of a reductant (e.g., triethylamine)This compound (quantitative)Reductant-assisted photodeoxygenation semanticscholar.org

Oxidative Cleavage Pathways

Under strong oxidizing conditions, the aromatic rings of this compound can be cleaved. The specific products formed depend on the oxidant used and the reaction conditions. Ozonolysis is a powerful method for cleaving double bonds within aromatic systems. researchgate.net For this compound, ozonolysis would likely attack the most reactive bonds, such as the C9-C10 bond of the phenanthrene moiety or the double bonds within the thiophene ring, leading to the formation of aldehydes, ketones, or carboxylic acids after workup. wikipedia.orgresearchgate.net

Oxidation can also be initiated at the sulfur atom. The thiophene ring can be oxidized to a thiophene-S-oxide and further to a thiophene-S,S-dioxide (sulfone). wikipedia.orgresearchgate.net These oxidized species are less aromatic and more reactive. The thiophene-S,S-dioxide, for example, can act as a diene in Diels-Alder reactions, which can be a pathway to ring-opened products upon subsequent transformations. researchgate.net Strong oxidants like potassium permanganate (B83412) or chromic acid can lead to more extensive degradation of the molecule, ultimately breaking it down into smaller carboxylic acids. wikipedia.org For example, the oxidation of phenanthrene with chromic acid yields phenanthrenequinone, indicating the reactivity of the 9,10-positions. wikipedia.org

The table below summarizes potential oxidative cleavage reactions.

ReactionReagentPotential IntermediatesFinal ProductsReference
Ozonolysis1. O3 2. Reductive or oxidative workupOzonideDialdehydes, dicarboxylic acids wikipedia.orgresearchgate.net
Permanganate OxidationKMnO4, heat-Phthalic acid derivatives and other smaller carboxylic acids wikipedia.org
Peracid OxidationTrifluoroperacetic acidThiophene-S-oxide, thiophene epoxideSulfones, ring-opened products (e.g., thiolactones) wikipedia.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For complex polycyclic aromatic systems like phenanthro[1,2-b]thiophene, high-resolution NMR is crucial for unequivocal structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In phenanthrothiophene systems, the aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents.

Table 1: Representative ¹H NMR Data for Related Thiophene (B33073) Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicitySource(s)
Benzo[b]thiophene-2-carbaldehydeCDCl₃9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H) rsc.org
3-formylbenzonitrileCDCl₃10.06 (s, 1H), 8.18 (s, 1H), 8.13 (d, J = 7.8 Hz, 1H), 7.92 (d, J = 7.7 Hz, 1H), 7.71 (t, J = 7.7 Hz, 1H) rsc.org
[1,1'-biphenyl]-4-carbaldehydeCDCl₃10.06 (s, 1H), 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H), 7.67 – 7.61 (m, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.38 (m, 1H) rsc.org

This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Generally, ¹³C chemical shifts for organic molecules span a range of 0 to 220 ppm. pressbooks.pub For phenanthrothiophenes, the sp²-hybridized carbons of the aromatic and thiophene rings typically appear in the δ 120-150 ppm region. pressbooks.publibretexts.org The exact chemical shift is influenced by the electronic environment, with carbons near the sulfur heteroatom exhibiting distinct shifts.

Due to the low natural abundance of the ¹³C isotope, obtaining spectra with a good signal-to-noise ratio can be challenging. pressbooks.pub In complex molecules like phenanthro[4,3-a]dibenzothiophene, the spectra can be highly congested. najah.edu For example, in this molecule, numerous carbon resonances are observed between 124 and 133 ppm. najah.edu Advanced techniques such as heteronuclear chemical shift correlation (HETCOR) and relayed coherence transfer (RELAY) are often necessary to assign each carbon signal definitively by correlating it with its attached proton(s). najah.edunajah.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift Range (δ, ppm)Source(s)
Aromatic/Thiophene (C)120 - 150 libretexts.org
Carbonyl (C=O)170 - 220 pressbooks.pub
Benzo[b]thiophene-2-carbaldehyde (aromatic carbons)128.0 - 137.8 rsc.org
Benzo[b]thiophene-2-carbaldehyde (carbonyl carbon)190.9 rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to the molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and vibrations involving the thiophene ring.

In related coordination polymers containing 1,10-phenanthroline (B135089) and thiophene derivatives, strong bands between 1518-1641 cm⁻¹ are attributed to the asymmetric stretching modes of the aromatic systems. nih.gov In N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, the stretching vibration of the thiophene carbonyl group is observed in the range of 1663–1678 cm⁻¹. beilstein-journals.org The coordination of metal ions to phenanthroline ligands can be confirmed by shifts in the –N=C– and –C=C– stretching vibrations. rsc.org

Table 3: Representative IR Absorption Frequencies for Related Structures

Functional Group/VibrationWavenumber (cm⁻¹)Compound TypeSource(s)
Coordinated/Absorbed H₂O3502–3487Lanthanide Coordination Polymers nih.gov
Aromatic C=C and C=N Asymmetric Stretch1641–1633 & 1526–1518Lanthanide Coordination Polymers with Phenanthroline/Thiophene nih.gov
Thiophene Carbonyl (C=O) Stretch1663–1678N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones beilstein-journals.org
Amide Carbonyl (C=O) Stretch1705–1713N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones beilstein-journals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for studying conjugated π-systems like this compound.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The extended π-conjugation in phenanthrothiophenes results in characteristic absorption bands in the UV-Vis region.

Studies on phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives show strong absorption peaks between 335 and 371 nm. mdpi.com The introduction of substituents can significantly alter the absorption profile. For example, adding decylthienyl groups to the PDT-2 core causes a redshift in the absorption spectrum, indicating an extension of the π-conjugation length. mdpi.com Similarly, phenanthroimidazole-based compounds exhibit absorption maxima that are sensitive to the molecular structure and solvent polarity. researchgate.net These spectra are crucial for understanding the electronic structure and for calculating the optical bandgap of these materials. mdpi.com

Table 4: UV-Vis Absorption Data for Related Phenanthrothiophene Systems

Compound/DerivativeSolventAbsorption Maxima (λmax, nm)Source(s)
C₁₄-PDT-2Chloroform (B151607)335, 352, 371 mdpi.com
N-acetyl-2-(aminomethylene)benzo[b]thiophene-3(2Н)-one with phenanthrolineAcetonitrile303, 423 beilstein-journals.org
N-propionyl-2-(aminomethylene)benzo[b]thiophene-3(2Н)-one with phenanthrolineAcetonitrile300, 426 beilstein-journals.org
N-phenylacetyl-2-(aminomethylene)benzo[b]thiophene-3(2Н)-one with phenanthrolineDMSO309, 425 beilstein-journals.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a vital tool for investigating the electronic properties of polycyclic aromatic sulfur heterocycles (PASHs) like this compound. The fluorescence characteristics are intrinsically linked to the molecule's conjugated π-system, which is influenced by its structure and environment.

Studies on phenanthrothiophene isomers, including this compound, reveal their photoluminescent behavior, particularly at cryogenic temperatures. nih.govnist.gov While room-temperature fluorescence can sometimes be broad and less defined, cooling the sample to 77 K (liquid nitrogen temperature) or 4.2 K (liquid helium temperature) in n-alkane solutions (Shpol'skii matrixes) results in highly resolved, quasi-linear fluorescence spectra. nih.govgriidc.org This technique minimizes spectral broadening, allowing for detailed analysis of the vibrational structure of the electronic states. griidc.org

For this compound and its isomers with a molecular mass of 234 g/mol , fluorescence emission is observed at these low temperatures. nih.govnist.gov The analysis under these conditions can achieve limits of detection at the parts-per-billion (ng/mL) level. nih.gov

Derivatives of related structures, such as phenanthro[2,1-b:7,8-b']dithiophenes, also exhibit strong fluorescence in solution. For instance, dialkylated derivatives in chloroform show emission maxima around 386 nm when excited at 276 nm. mdpi.com The specific emission wavelengths and quantum yields are highly dependent on the molecular structure and any substituent groups. For example, the introduction of thienyl groups to a phenanthrodithiophene backbone can significantly red-shift the absorption and emission spectra and alter the Stokes shift. mdpi.com

The table below summarizes representative fluorescence data for phenanthrothiophene-related structures.

Compound/DerivativeSolvent/ConditionsExcitation Wavelength (λex)Emission Maximum (λem)Reference
This compoundn-alkane solution, 4.2 KNot specifiedVibrational fine structure observed griidc.org
Dialkylated Phenanthro[2,1-b:7,8-b']dithiophenesChloroform276 nm386 nm mdpi.com
Phenanthro[9,10-d]imidazole derivativesChloroformNot specified414–461 nm doi.org

This table presents data for the general class of phenanthrothiophenes and their derivatives to illustrate typical fluorescence behavior.

Phosphorescence Spectroscopy (Low-Temperature and Time-Resolved Techniques)

Phosphorescence spectroscopy offers enhanced selectivity compared to fluorescence for the analysis of PASHs. nih.gov This is because phosphorescence involves a transition from an excited triplet state (T₁) to the singlet ground state (S₀), a spin-forbidden process that results in much longer emission lifetimes than fluorescence. nih.govedinst.com

This compound and its isomers are known to emit phosphorescence at cryogenic temperatures (77 K and 4.2 K). nih.govnist.gov At room temperature, non-radiative processes typically quench the triplet state, making phosphorescence difficult to observe. edinst.com However, at low temperatures, these quenching pathways are minimized, allowing for robust phosphorescence emission. nih.govedinst.com

Time-resolved phosphorescence spectroscopy is particularly powerful. By introducing a delay time between the excitation pulse and the detection window, the short-lived fluorescence signal can be eliminated, allowing for the isolated detection of the long-lived phosphorescence. researchgate.net This temporal discrimination is highly effective for analyzing complex mixtures where the fluorescence from other compounds might interfere with the signal of interest. researchgate.net

For the seven phenanthrothiophene isomers, including this compound, phosphorescence is readily detected at 77 K and 4.2 K. nih.gov The ratio of phosphorescence intensity to fluorescence intensity (Iₚ/Iբ) varies among the isomers, with this compound exhibiting the highest ratio in one study, indicating a relatively efficient population of the triplet state. nih.gov The limits of detection using time-resolved phosphorescence can also reach the parts-per-billion level. nist.gov

IsomerTemperaturePhosphorescence ObservationKey FindingReference
This compound77 K & 4.2 KYesEmits phosphorescence at cryogenic temperatures. nih.govnist.gov
This compound77 K & 4.2 KYesHighest phosphorescence to fluorescence intensity ratio among isomers. nih.gov
All 7 Phenanthrothiophene isomers77 K & 4.2 KYesTime-resolved techniques allow discrimination from fluorescence interference. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and structural confirmation of synthesized organic compounds like this compound and its derivatives. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. beilstein-archives.org

In the characterization of phenanthrothiophene-based materials, HRMS is routinely used to confirm that the desired product has been synthesized by matching the experimentally measured mass to the calculated exact mass. For example, in the synthesis of N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones containing a phenanthroline group, HRMS was used to confirm the structures of the final products and their photoisomers. beilstein-archives.orgbeilstein-journals.org Similarly, the structures of various novel (oligo)thiophene-bridged (bis)phenanthroline ligands were verified using MALDI-HRMS (Matrix-Assisted Laser Desorption/Ionization HRMS) and ESI-HRMS (Electrospray Ionization HRMS). thieme-connect.com

The data from HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. This precision is vital in complex synthetic pathways or when analyzing environmental samples where numerous isomers and isobaric compounds may be present.

Compound TypeIonization MethodPurpose of HRMSFindingReference
N-acylated aminomethylenebenzo[b]thiophenesElectrospray Ionization (ESI)Structural confirmation of products and isomersConfirmed the elemental composition of synthesized molecules. beilstein-archives.orgbeilstein-journals.org
(Oligo)thiophene-bridged (bis)phenanthrolinesESI-HRMS, MALDI-HRMSStructural investigation and confirmationEvidenced the structures of all novel derivatives. thieme-connect.com
Dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene DerivativesNot specifiedCharacterizationUsed to confirm the identity of synthesized materials. mdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is a method of choice for the analysis of specific compounds in complex mixtures. mdpi.com While specific LC-MS/MS studies focusing solely on this compound are not detailed in the provided context, the methodology is widely applied to the analysis of polycyclic aromatic compounds and other organic molecules. sigmaaldrich.comlenus.ie

In a typical LC-MS/MS workflow, the sample mixture is first separated by the LC column. As compounds elute, they are ionized (e.g., by ESI) and enter the mass spectrometer. In the first stage (MS1), a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻ of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). mdpi.com This process provides a highly specific fragmentation pattern that serves as a structural fingerprint for the analyte, enabling confident identification and quantification even at very low levels. lenus.ie

The development of an LC-MS/MS method would involve optimizing the chromatographic separation (column type, mobile phase) and the mass spectrometer parameters (ionization mode, precursor/product ion pairs, collision energy). mdpi.com This technique's ability to achieve low limits of detection and quantification makes it suitable for trace-level analysis in various matrices. lenus.ie

TechniqueApplication AreaKey AdvantageReference
LC-MS/MSAnalysis of phenolic compounds and triterpenesAccurate identification in complex extracts with co-eluting peaks. mdpi.com
LC-MS/MSAnalysis of serotonin (B10506) and related compounds in urineProvides good linearity, repeatability, and low limits of detection for quantification. lenus.ie
LC-MS/MSAnalysis of pesticides in waterSuitable for sensitive analyses with low limits of quantification (LOQ). sigmaaldrich.com

Solid-State Structural Characterization

X-ray Diffraction (Powder and Single-Crystal)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. Both single-crystal and powder XRD techniques are employed to characterize phenanthrothiophene-based materials.

Single-crystal X-ray diffraction provides the most precise information, revealing exact bond lengths, bond angles, and intermolecular packing arrangements. For example, the single-crystal structure of methyl this compound-9-carboxylate, a derivative of the parent compound, showed that the molecule is planar. researchgate.net This planarity is a key feature influencing the electronic properties and packing behavior in the solid state. In more complex, sterically crowded derivatives like benzo[b]phenanthro[4,3-d]thiophene, XRD reveals a helical structure. najah.edu Studies on large, fused systems such as benzo researchgate.netnih.govphenanthro[1,2-b]benzo researchgate.netnih.govphenanthro[2,1-d]thiophene (BPBPT) have used single-crystal data to understand the near-cofacial packing motifs, which are critical for charge transport in organic electronic devices. nih.govacs.org

Powder X-ray diffraction (PXRD) is used to characterize the crystallinity and phase of polycrystalline materials and thin films. For instance, PXRD was used to study the structure of thin films of phenanthro[1,2-b:8,7-b']dithiophene, a picene-type analogue, to understand its molecular arrangement when deposited from solution or through thermal evaporation for use in field-effect transistors. rsc.org

CompoundDiffraction MethodKey FindingReference
Methyl this compound-9-carboxylateSingle-Crystal XRDThe molecule is planar. researchgate.net
Benzo researchgate.netnih.govphenanthro[1,2-b]benzo researchgate.netnih.govphenanthro[2,1-d]thiophene (BPBPT)Single-Crystal XRDRevealed twisted bridges and near-cofacial packing motifs. nih.govacs.org
Phenanthro[1,2-b:8,7-b']dithiophenePowder XRDCharacterized the structure of thin films for transistor applications. rsc.org
Benzo[b]phenanthro[4,3-d]thiopheneSingle-Crystal XRDConfirmed a tertiary helical structure. najah.edu

Optical Imaging and Atomic Force Microscopy (AFM) for Thin Film Morphology

The morphological characteristics of thin films are critical determinants of the performance of organic electronic devices. For phenanthrothiophene-based materials, techniques such as optical imaging and Atomic Force Microscopy (AFM) are indispensable for elucidating the structure of thin films at the micro- and nanoscales. While detailed studies focusing exclusively on the parent compound, this compound, are limited in publicly accessible literature, research on its close derivatives provides significant insights into how molecular structure and processing conditions influence film morphology.

Analysis of phenanthroimidazole derivatives incorporating a thiophene group reveals that thin film morphology is highly dependent on film thickness. doi.org For instance, thin films with a thickness of approximately 70 nm have been observed to consist of small, densely packed grains. doi.org As the film thickness increases to around 150 nm, a notable increase in aggregation occurs, leading to the formation of long, well-connected elongated grains. doi.org This transition in morphology highlights the role of intermolecular interactions in the solid state, which are significantly influenced by the presence of the thiophene moiety. doi.org The planarity of the molecule can be enhanced by the thiophene group, which promotes stacking and aggregation. doi.org

In studies of other related compounds, such as phenanthro[1,2-b:8,7-b']dithiophene, both optical imaging and AFM have been employed to characterize the topological and electronic structures of thin films. researchgate.net These films can be produced through methods like direct thermal evaporation or deposition from a solution. researchgate.net

The surface morphology of thin films of phenanthro[2,1-b:7,8-b']dithiophene derivatives has also been investigated. When these derivatives are substituted with dialkyl groups, they tend to form heterogeneous thin films. mdpi.com In contrast, derivatives substituted with decylthienyl groups can produce homogeneous and structureless thin films, indicating better film-forming properties suitable for solution-based processing. mdpi.com

Furthermore, research on more complex fused systems, such as dibenzo[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (DBADT) and its derivatives, has utilized AFM to probe the surface morphology and molecular orientation within the thin films. acs.org These studies have shown that the nature and position of substituents on the phenanthrothiophene core can significantly impact the molecular orbitals, molecular orientation, and the resulting thin-film morphology. acs.org

The table below summarizes findings on the thin film morphology of various phenanthrothiophene derivatives, offering a comparative view of how structural modifications affect key morphological parameters.

Compound/DerivativeDeposition MethodFilm ThicknessKey Morphological Features
Phenanthroimidazole-thiophene derivativeNot Specified~70 nmSmall, densely packed grains
Phenanthroimidazole-thiophene derivativeNot Specified~150 nmHigher aggregation, long, well-connected elongated grains
Dialkylated phenanthro[2,1-b:7,8-b']dithiopheneSpin-coatingNot SpecifiedHeterogeneous film
Decylthienyl-substituted phenanthro[2,1-b:7,8-b']dithiopheneSpin-coatingNot SpecifiedHomogeneous and structureless film

Theoretical and Computational Investigations of Phenanthro 1,2 B Thiophene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For complex organic systems like phenanthro[1,2-b]thiophene, these theoretical methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations (e.g., B3LYP Hamiltonian, basis sets)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating conjugated organic compounds. researchgate.net This method is favored for its balance of computational cost and accuracy in predicting molecular geometries and electronic properties. researchgate.net The choice of the functional and the basis set is critical for obtaining reliable results.

For fused thiophenes, the B3LYP hybrid functional is a widely used and recommended method. researchgate.net It effectively calculates the electronic and structural characteristics of these molecules. Recent studies on heteroacenes, including this compound, have employed the B3LYP hybrid density functional in combination with various basis sets to compute their properties. arxiv.org The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, can range from Pople-style basis sets like 6-31G(d) to larger triple-ζ basis sets like LACV3P, which combines the 6-311G basis set with effective core potentials for heavier atoms. researchgate.netarxiv.org

Table 1: Common DFT Functionals and Basis Sets for Fused Thiophene (B33073) Systems

Functional Basis Set Common Application
B3LYP 6-31G(d) or 6-31G(d,p) Geometry optimization and electronic properties of ground states. researchgate.net
B3LYP 6-311G** / LACV3P** Calculation of properties like reorganization energies. arxiv.org
CAM-B3LYP 6-31+G(d,p) Studying charge-transfer phenomena and excited states.

| TD-B3LYP | 6-31G(d) | Prediction of UV-Vis absorption spectra and vertical excitation energies. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Geometries)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, color, and potential as an organic semiconductor. nih.gov

For thienoacenes, there is often a close relationship between their geometric structures and electronic properties, with the HOMO-LUMO gap being a key indicator. researchgate.net While specific, experimentally validated FMO energy values for this compound are not detailed in the available literature, analysis of related isomeric thienoacenes provides valuable insight. For instance, studies on two isomeric dinaphtho-thienoacenes (DN4T and isoDN4T) show how molecular structure impacts the HOMO energy level. acs.org The main HOMO peak, as measured by photoemission spectroscopy, was found at a binding energy of 1.65 eV for DN4T and 1.72 eV for isoDN4T, indicating a tangible influence of isomerism on the electronic structure. acs.org

Table 2: Illustrative FMO Properties of Related Isomeric Thienoacenes

Compound HOMO Binding Energy (eV) Vibrational Satellite (eV) Reorganization Energy (λ)
DN4T 1.65 0.18 ~0.11 eV (theoretical)
isoDN4T 1.72 0.20 ~0.16 eV (theoretical)

Data sourced from a study on isomeric dinaphtho-thienoacenes (DN4T and isoDN4T) and serves as an illustrative example of FMO analysis in this class of compounds. acs.org

Charge Transfer Mechanisms and Electronic Coupling

The efficiency of charge transport in organic semiconductor materials is governed by two primary factors: the internal reorganization energy (λ) and the intermolecular electronic coupling, often quantified as the transfer integral (t). The reorganization energy is the energy required for a molecule's geometry to relax after a charge is added or removed. A lower reorganization energy is desirable for efficient charge transport. acs.org Electronic coupling describes the strength of the orbital overlap between adjacent molecules, which facilitates the "hopping" of charge carriers.

In thienoacenes, unique intermolecular sulfur-sulfur interactions can lead to significant electronic coupling and efficient charge transport pathways. researchgate.net Computational studies on unsymmetric thienoacenes have revealed large intermolecular transfer integrals on the order of 86 meV, contributing to high charge carrier mobilities. researchgate.net Furthermore, the dynamic disorder caused by low-frequency vibrations (phonons) in the molecular crystal can significantly impact electronic coupling. rsc.org Rigorous computational protocols based on DFT are used to identify these "killer phonon modes" which are most detrimental to charge transport. rsc.org

Density of States (DOS) Analysis

The Density of States (DOS) provides a summary of the distribution of electronic energy levels within a material. In molecular systems, this is typically represented as a series of peaks, each corresponding to a molecular orbital. A high DOS at a specific energy level indicates that many states are available for electrons to occupy.

Analysis of the DOS, often through a combination of experimental ultraviolet photoemission spectroscopy (UPS) and theoretical calculations, reveals the electronic makeup of the valence band. For thienoacenes, the DOS spectrum shows a distinct peak corresponding to the HOMO, which is primarily composed of contributions from the π-conjugated system of the thiophene and benzene (B151609) rings. acs.org Often, vibrational (or phonon) sidebands are observed at higher binding energies relative to the main HOMO peak. acs.org These satellites arise from the fact that photoionization can leave the molecule in a vibrationally excited state, and their energy separation corresponds to the vibrational energy of C-C stretching modes within the aromatic rings. acs.org By calculating the Partial Density of States (PDOS), one can decompose the total DOS and identify the specific atomic or fragment orbital contributions to each energy level, clarifying the roles of the thiophene and phenanthrene (B1679779) moieties in the electronic structure of this compound.

Aromaticity Assessments

Aromaticity is a key concept in organic chemistry that describes the high thermodynamic stability and unique reactivity of certain cyclic, planar, and conjugated molecules. In polycyclic systems like this compound, the different rings may exhibit varying degrees of aromatic character.

Molecular Modeling and Simulation

While electronic structure calculations typically focus on single molecules or perfect crystal structures, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), investigate the behavior of molecules in larger systems and over time. These methods are crucial for understanding how dynamic effects and intermolecular interactions influence bulk material properties.

For organic semiconductors like thienoacenes, performance is highly sensitive to the molecular arrangement and thermal vibrations within a crystal. rsc.org Computational analysis of low-frequency phonon modes can reveal how thermal energy is distributed within the crystal lattice. rsc.org Simulations can map out "killer phonon modes," which are specific vibrational modes that most strongly couple with the electronic states and disrupt charge transport. rsc.org Understanding this dynamic disorder is essential for designing materials with higher charge carrier mobility. MD simulations can also be used to predict crystal packing, study phase transitions, and model the behavior of this compound at interfaces or in solution, providing a more complete picture of its properties in realistic device environments.

Investigations of Molecular Geometry and Dihedral Angles

The molecular geometry of this compound, particularly its planarity, is a critical determinant of its electronic properties. The fusion of the phenanthrene and thiophene rings results in a large, conjugated system. ontosight.ai Computational studies, often employing density functional theory (DFT), are used to predict and analyze the geometry of these molecules.

A key aspect of the molecular geometry is the dihedral angle between different parts of the molecule, especially in derivatives where additional rings are attached. For instance, in derivatives of phenanthro[2,1-b:7,8-b']dithiophenes (PDT), the dihedral angles between the PDT core and substituted thienyl groups can significantly influence electron delocalization. mdpi.com A smaller dihedral angle generally leads to more effective π-conjugation and can impact the electron density distribution across the molecule. mdpi.com For example, a derivative with a smaller dihedral angle of 10° was found to have more efficient electron delocalization compared to an isomer with a 15° dihedral angle. mdpi.com These variations in dihedral angles can be attributed to steric repulsion and slight differences in bond lengths between the core and the substituent groups. mdpi.com

The planarity of the molecular backbone is crucial for efficient charge transport. researchgate.net Noncovalent interactions, such as those between sulfur and oxygen atoms in alkoxy-substituted bithiophenes, can help to lock the molecular geometry into a planar conformation. researchgate.net Single-crystal X-ray diffraction studies have confirmed that in some thiophene derivatives, the dihedral angles between adjacent aromatic rings can be very small, indicating a high degree of planarity. rsc.orgnju.edu.cn

Table 1: Dihedral Angles in Thiophene Derivatives

Compound/System Dihedral Angle (°) Significance
Th1-PDT-2 Derivative ~5 Smaller angle, more efficient electron delocalization. mdpi.com
Th2-PDT-2 Derivative 15 Larger angle, less efficient electron delocalization. mdpi.com
Imidazo[4,5-f] mdpi.comuq.edu.auphenanthroline and Thiophene Rings 38.1(3) - 38.2(2) In precursor molecules. rsc.org
Alkoxy-substituted Bithiophenes ~0 Planar geometry due to S-O noncovalent locking. researchgate.net

Studies of π-π Stacking Interactions in Thin Films

In the solid state, particularly in thin films used for electronic devices, intermolecular interactions such as π-π stacking play a crucial role in determining the material's charge transport properties. acs.org The arrangement of molecules and the distance between their π-systems directly affect the efficiency of charge hopping between adjacent molecules.

The formation of intermolecular π-π stacking in the solid-state is often suggested by changes in the material's absorption spectra when transitioning from a solution to a thin film. mdpi.com Broadened and red-shifted absorption peaks in thin films compared to solutions are indicative of such interactions. mdpi.com

The distance of π-π stacking is a key parameter. Shorter distances generally lead to better charge transport. For instance, some non-fused ring electron acceptors exhibit π-π stacking distances as short as 3.35 Å and 3.44 Å, which facilitates the formation of a 3D network for enhanced electron transport. chinesechemsoc.org In some polymer thin films, a predominantly face-on orientation with π-π stacking distances of 3.76 Å has been observed. chinesechemsoc.org The side chains attached to the conjugated core can influence the molecular packing and the resulting π-π stacking distance. researcher.life For some high-performance polymers, in-plane π-π stacking parallel to the substrate is observed, which is a desirable orientation for high charge carrier mobility. acs.org

Table 2: π-π Stacking Distances in Thiophene-Based Materials

Material π-π Stacking Distance (Å) Orientation/Significance
Non-fused Ring Electron Acceptor 3.35 / 3.44 A-to-D and A-to-A stacking, respectively, forming a 3D network. chinesechemsoc.org
Polymer Donor Blend Film 3.76 Predominantly face-on orientation. chinesechemsoc.org
PTDPPTFT4 Polymer 3.71 In-plane stacking parallel to the substrate, facilitating charge transport. acs.org

Prediction of Hole Reorganization Energy (λ)

The reorganization energy (λ) is a crucial parameter in Marcus theory that describes the charge transfer rate between molecules. It represents the energy required for the geometric relaxation of a molecule when it gains or loses a charge. uc.pt A lower reorganization energy is desirable for efficient charge transport. uc.pt The hole reorganization energy (λh) is particularly relevant for p-type organic semiconductors, where holes are the primary charge carriers.

Computational methods, especially DFT, are widely used to predict reorganization energies. arxiv.orgarxiv.org These calculations can be used to screen potential materials before they are synthesized. For example, quantum-enhanced machine learning algorithms have been employed to predict heteroacene structures with low hole reorganization energy. arxiv.orgarxiv.org These models can be trained on datasets of molecules with known reorganization energies to predict the properties of new, unsynthesized compounds. arxiv.orgarxiv.org

For some thiophene-based isomers, the calculated hole reorganization energies (λh) are smaller than the electron reorganization energies (λe), suggesting that hole mobility would be greater than electron mobility. uc.pt In many cases, the calculated λh values for novel thiophene derivatives are lower than that of the well-known hole transport material TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine), which has a λh of 290 meV. uc.pt

Table 3: Predicted Hole Reorganization Energies (λh)

Compound/System Predicted λh (meV) Comparison/Significance
Thiophene-based 'a' isomers Lower than λe Suggests higher hole mobility. uc.pt
Thiophene-based 'b' isomers Higher than λe (mostly) Suggests higher electron mobility. uc.pt
TPD (benchmark material) 290 A common reference for hole transport materials. uc.pt
Heteroacenes (N=7 dataset) 63 - 345 Range of DFT calculated values for a dataset of 4-ring structures. arxiv.orgarxiv.org

Computational Materials Discovery and Design

The search for new organic semiconductor materials with improved properties is increasingly being driven by computational methods. These approaches allow for the rapid screening of vast chemical spaces and the rational design of molecules with desired characteristics.

In silico Screening of Novel Derivatives

In silico screening involves the use of computational methods to evaluate the properties of a large number of virtual compounds. This approach is much faster and more cost-effective than synthesizing and testing each compound experimentally. For this compound, this could involve creating a virtual library of derivatives with different substituents and then using computational tools to predict their electronic properties, such as their HOMO/LUMO energy levels, reorganization energies, and charge mobilities.

For example, ligand-based pharmacophore modeling and molecular docking can be used to screen large databases of compounds for their potential to interact with a specific biological target. mdpi.com While often used in drug discovery, similar principles can be applied to materials science to identify molecules with desirable packing motifs or electronic properties. QSAR (Quantitative Structure-Activity Relationship) models can also be developed to predict the properties of new compounds based on the properties of known molecules. semanticscholar.org

Quantum-Enhanced Machine Learning Algorithms for Property Prediction

A cutting-edge approach to materials discovery is the use of quantum-enhanced machine learning (QML). arxiv.orgarxiv.orgterraquantum.swiss These algorithms can leverage the principles of quantum mechanics to learn complex relationships between a molecule's structure and its properties from a given dataset. aps.orgresearchgate.netresearchgate.net This can lead to more accurate predictions and the ability to learn from smaller datasets compared to classical machine learning methods. terraquantum.swiss

In the context of this compound and related heteroacenes, QML algorithms have been used to predict structures with low hole reorganization energies. arxiv.orgarxiv.org These hybrid quantum-classical approaches can efficiently explore the vast chemical space of possible derivatives. terraquantum.swiss By training on a dataset of molecules with known properties, these algorithms can identify novel candidates with potentially superior performance for applications in organic electronics. arxiv.orgarxiv.org The use of quantum computing can potentially accelerate the training of machine learning models and allow for the exploration of higher-dimensional feature spaces. researchgate.net

Marcus Theory of Charge Transfer Rate Estimates

Marcus theory provides a theoretical framework for understanding and calculating the rate of charge transfer between molecules. libretexts.orgwiley-vch.de The theory relates the charge transfer rate to two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V) between the molecules involved in the transfer. researchgate.netdergipark.org.tr

The charge transfer rate (k) can be expressed by the Marcus equation: k = (2π/ħ) * |V|² * (1/√(4πλk_B T)) * exp(-(ΔG⁰ + λ)² / (4λk_B T))

Where:

ħ is the reduced Planck constant

V is the electronic coupling

λ is the reorganization energy

k_B is the Boltzmann constant

T is the temperature

ΔG⁰ is the Gibbs free energy change of the reaction

Computational chemistry can be used to calculate both the reorganization energy and the electronic coupling for a given pair of molecules. wiley-vch.dedergipark.org.tr These calculations can then be used to estimate the charge transfer rate and, by extension, the charge mobility of a material. dergipark.org.tr This allows for the in silico evaluation of a material's potential performance in an electronic device before it is synthesized. Generalized Marcus theory can also account for charge delocalization effects, which can be significant in conjugated molecules like this compound. uq.edu.au

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Phenanthro[2,1-b:7,8-b']dithiophenes (PDT)
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)
PTDPPTFT4

Applications of Phenanthro 1,2 B Thiophene in Organic Electronics and Materials Science

Organic Semiconductor Applications

The tunable electronic properties of phenanthro[1,2-b]thiophene and its derivatives make them highly attractive for use as organic semiconductors. vulcanchem.com These materials are being explored for their potential in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aidoi.org The introduction of different functional groups to the core structure allows for the fine-tuning of properties like charge carrier mobility and energy levels, which is crucial for optimizing device performance.

Organic Thin-Film Transistors (OTFTs/OFETs)

This compound-based materials have demonstrated significant promise in the field of organic thin-film transistors (OTFTs), also known as organic field-effect transistors (OFETs). rsc.org These transistors are the fundamental building blocks of modern electronics, and the use of organic materials offers advantages such as flexibility, low cost, and large-area fabrication.

A key performance metric for OTFTs is charge carrier mobility, which determines how quickly charge carriers (holes or electrons) can move through the semiconductor material. Research has shown that derivatives of this compound can exhibit excellent charge carrier mobilities. For instance, a new picene-type molecule, phenanthro[1,2-b:8,7-b']dithiophene, has been synthesized and used in OFETs, showing a field-effect mobility as high as 0.1 cm² V⁻¹ s⁻¹. rsc.org

The strategic introduction of side chains, such as alkyl groups, has been shown to significantly impact intermolecular packing and thin-film morphology, leading to enhanced device performance. mdpi.com For example, the introduction of two n-dodecyl groups into a phenanthro[1,2-b:8,7-b']dithiophene (PDT) derivative resulted in a mobility of 2.2 cm² V⁻¹ s⁻¹, an order of magnitude higher than the parent compound. mdpi.com Similarly, a 2,7-didodecyl-substituted isomer, C₁₂-PDT-2, exhibited an even higher hole mobility of 5.4 cm² V⁻¹ s⁻¹ with a high-k gate dielectric. mdpi.com Single-crystal-based field-effect transistors of diphenanthro[1,2-b:2′,1′-d]thiophene (DPT) and its phenyl-substituted derivative have demonstrated p-type behaviors with charge-carrier mobility up to 5.5 cm² V⁻¹ s⁻¹. researchgate.net

Table 1: Charge Carrier Mobility of this compound Derivatives in OTFTs

Compound Mobility (cm² V⁻¹ s⁻¹) Device Type Reference
Phenanthro[1,2-b:8,7-b']dithiophene 0.1 Thin-film FET rsc.org
C₁₂-PDT 2.2 Thin-film FET mdpi.com
C₁₂-PDT-2 5.4 Thin-film FET with high-k dielectric mdpi.com
DPT 5.5 Single-crystal FET researchgate.net

The on/off current ratio is another critical parameter for OTFTs, representing the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is essential for low power consumption and reliable switching in digital circuits. Devices based on this compound derivatives have demonstrated impressive on/off ratios. For example, OTFTs using naphtho[2,3,a]pyrene as the active layer exhibited an on/off current ratio of 6.8 × 10⁶. doi.org Furthermore, nanoscale organic TFTs have achieved on/off ratios between 1 × 10⁸ and 4 × 10⁹. nih.gov Low-voltage organic TFTs have also been fabricated with on/off ratios of 10⁶ for p-channel devices and 4 x 10⁵ for n-channel devices at a 1V operation. mpg.de

The performance of OTFTs is highly dependent on the quality and morphology of the organic semiconductor thin film. Two primary methods for fabricating these films are thermal evaporation and solution deposition. Thermal evaporation involves heating the organic material in a vacuum until it sublimes, and the vapor then condenses on a substrate to form a thin film. rsc.org This technique often produces highly ordered crystalline films.

Solution deposition techniques, such as spin coating, are attractive for large-area and low-cost manufacturing. mdpi.com The solubility of the this compound derivative is a crucial factor for solution processing. Researchers have found that modifying the core structure with side chains, such as alkyl or decylthienyl groups, can effectively control the solubility and film-forming properties. mdpi.com For instance, certain thienyl-substituted derivatives of phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) have shown improved film-forming properties suitable for solution-processed OFETs. mdpi.com

The arrangement of molecules in the solid state, known as molecular packing, and the degree of order, or crystallinity, have a profound impact on the performance of OTFTs. A well-ordered crystalline structure generally facilitates efficient charge transport by promoting strong intermolecular electronic coupling. mdpi.com X-ray diffraction studies of phenanthro[1,2-b:8,7-b']dithiophene thin films have revealed their topological and electronic structures. rsc.org

The introduction of side chains can influence the molecular packing. For example, the length of alkyl chains on PDT-2 derivatives was found to have a negligible effect on molecular packing in thin films, while a C₁₄-PDT-2 derivative exhibited strong absorption peaks, suggesting a well-ordered crystalline structure. mdpi.com The ordered molecular arrangement in crystalline organic semiconductors is known to facilitate high carrier mobility. semanticscholar.org The weak epitaxy growth (WEG) process is a valuable technique for fabricating crystalline thin films for high-performance devices. semanticscholar.org

Organic Photovoltaic (OPV) Cells and Solar Cells

This compound and its derivatives are also being investigated for their potential in organic photovoltaic (OPV) cells, which convert sunlight into electricity. The efficiency of OPV devices is influenced by factors such as the light absorption properties, energy levels, and charge transport characteristics of the organic materials used. researchgate.net

Derivatives of this compound can be incorporated into donor-acceptor copolymers, which are a common strategy for designing efficient materials for OPV applications. For instance, a copolymer incorporating a phenanthroquinoxaline unit has been used in bulk heterojunction solar cells. mdpi.com The design of these polymers aims to achieve a low bandgap to maximize the absorption of the solar spectrum. acs.org The HOMO and LUMO energy levels of a conjugated polymer based on quinoxaline (B1680401) and thieno[3,2-b]thiophene (B52689) were found to be -5.1 eV and -3.3 eV, respectively, with a band gap of 1.8 eV, making it suitable for organic solar cell applications. google.com

Electroluminescence (EL) Materials and Organic Light-Emitting Diodes (OLEDs)

Phenanthro-fused thiophenes are also of significant interest for their applications in organic light-emitting diodes, where their electroluminescent properties can be harnessed.

Derivatives of phenanthro[9,10-d]imidazole containing thiophene (B33073) units have been shown to possess good electroluminescence (EL) properties. ontosight.ai Devices fabricated with these materials exhibit intense electroluminescence, which can be further enhanced by increasing the concentration of the emissive dopant in the active layer. ontosight.ai For instance, a phenanthroimidazole derivative with a thiophene functional group has been used to create bluish-white OLEDs. acs.org These devices demonstrated color tunability with varying thickness of the emissive layer, which is attributed to the formation of electromers. acs.org

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. Phenanthro[9,10-d]imidazole derivatives with thiophene substituents have been reported to be luminescent in both solution and solid states. ontosight.ai In chloroform (B151607) solution, these compounds exhibit PLQY values in the range of 56% to 64%. ontosight.ai As thin films, they emit blue light with PLQY values ranging from 12% to 23%. ontosight.ai

In a different system, new multifunctional blue-emissive materials based on cyanonaphthyl-substituted phenanthroimidazole have been synthesized, showing high PLQY values. mdpi.com For example, the compound CNPIBN exhibited a PLQY of 0.90 in solution and 0.88 in a film. mdpi.com Furthermore, π-expanded imidazoles derived from thieno[3,2-b]thiophene have been synthesized and shown to display blue emission with fluorescence quantum yields reaching as high as 0.9. researchgate.net

Table 3: Photoluminescence Quantum Yields of Phenanthro-thiophene Derivatives

Compound Type State PLQY (%) Reference
Phenanthro[9,10-d]imidazole-thiophene derivatives Chloroform solution 56-64 ontosight.ai
Phenanthro[9,10-d]imidazole-thiophene derivatives Film 12-23 ontosight.ai
CNPIBN Solution 90 mdpi.com
CNPIBN Film 88 mdpi.com
π-expanded imidazoles from thieno[3,2-b]thiophene Not specified up to 90 researchgate.net

The development of efficient blue-emitting materials is a key challenge in OLED technology. π-Expanded imidazole (B134444) systems, which can be derived from phenanthro-thiophene precursors, are a promising class of materials for this purpose. It has been reported that π-expanded imidazoles synthesized from derivatives of thieno[3,2-b]thiophene consistently display blue emission. researchgate.net In some cases, the fluorescence quantum yields for these blue-emitting compounds can be as high as 0.9. researchgate.netchemeo.com The synthesis of various blue emissive heterocyclic chromophores through multicomponent strategies further underscores the potential of these molecular designs for high-energy emission. researchgate.net

Chemical Sensing Technologies

While the primary focus of research on this compound and its derivatives has been on their applications in organic electronics, the inherent photophysical properties of thiophene-based compounds suggest potential for their use in chemical sensing. However, specific studies detailing the application of this compound as a chemical sensor are not widely reported in the current scientific literature.

Advanced Materials for Photonic Applications

The unique electronic and optical properties of conjugated polycyclic aromatic hydrocarbons, such as this compound, position them as materials of significant interest for advanced photonic applications. ontosight.ai The fusion of a phenanthrene (B1679779) backbone with a thiophene ring creates a planar, highly conjugated π-electron system that governs its behavior when interacting with light. ontosight.ai While direct and extensive research into the photonic applications of this compound is still emerging, the well-documented properties of its constituent parts and structurally similar compounds provide a strong indication of its potential in fields like nonlinear optics and optical power limiting.

The high degree of conjugation in this compound contributes to its chemical stability and distinct photophysical properties, such as fluorescence and phosphorescence, which are fundamental for optoelectronic applications. ontosight.ai Research into related benzo-fused thiophenes, such as Benzo[b]phenanthro[2,3-d]thiophene, confirms their exploration for use in advanced materials for photonics due to their stability and electronic characteristics. smolecule.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics, enabling functions like frequency conversion and all-optical switching. The NLO response in organic molecules is often linked to intramolecular charge transfer (ICT), a phenomenon common in "push-pull" systems where electron-donating and electron-accepting groups are connected by a π-conjugated bridge. researchgate.netfrontiersin.org The thiophene unit within this compound is electron-rich and can act as an effective π-bridge or donor component.

Studies on various thiophene-based donor-acceptor chromophores have demonstrated significant third-order NLO properties. researchgate.net For instance, theoretical studies on chalcone (B49325) derivatives with different electron push-pull systems have highlighted the importance of ICT in tuning two-photon absorption (TPA) and excited-state absorption (ESA), which are key NLO phenomena. researchgate.net The extended π-system of the phenanthrene moiety in this compound can be expected to enhance these NLO responses. By strategically functionalizing the this compound core with donor and acceptor groups, it should be possible to engineer molecules with substantial NLO properties suitable for various photonic devices.

Two-Photon Absorption (TPA)

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. core.ac.uk Organic materials with strong TPA are highly sought after. Research has shown that chromophores based on a thieno[3,2-b]thiophene bridging unit, which is structurally related to the thiophene part of this compound, exhibit significant TPA responses. core.ac.uk

The combination of a strong donor and acceptor in 5-arylthieno[3,2-b]thiophene derivatives leads to large fluorescence quantum yields and high two-photon brightness. core.ac.uk Similarly, quadrupolar dyes featuring thiophene as a donor and various acceptor groups show large TPA cross-sections. nih.gov The key factors influencing TPA performance are the strength of the donor/acceptor groups and the length and nature of the conjugated system. rsc.org The rigid, planar, and extensively conjugated structure of this compound provides an excellent scaffold for designing potent TPA chromophores. The table below summarizes the photophysical and TPA properties of some relevant thiophene-based dyes, illustrating the potential performance achievable with this class of compounds.

CompoundMax Absorption λ (nm)Max Emission λ (nm)Fluorescence Quantum Yield (Φ)Max TPA Cross-Section (GM)TPA Wavelength (nm)
TBT4225450.75 (in cyclohexane)--
TPT4765900.12 (in cyclohexane)--
TTzT5056200.16 (in cyclohexane)--

Table 1: Photophysical properties of quadrupolar D-A-D dyes featuring thiophene donors in different solvents. Data extracted from a study on quadrupolar thiophene-based dyes. nih.gov (TBT: 4,7-di(thiophen-2-yl)benzo[c] ontosight.aicore.ac.ukCurrent time information in Bangalore, IN.thiadiazole; TPT: 5,7-di(thiophen-2-yl)thieno[3.4-b]pyrazine; TTzT: 4,6-di(thiophen-2-yl)thieno[3.4-c][1.2.5]thiadiazole).

Optical Limiting

Optical limiting materials are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser radiation. The mechanism often involves nonlinear absorption, such as TPA or reverse saturable absorption. Materials with large TPA cross-sections are often good candidates for optical limiting applications. tci-thaijo.org

Research on fluorene-thiophene-benzothiadazole polymers functionalized on graphene sheets has demonstrated excellent optical-limiting effects. nih.gov These polymer-graphene hybrids showed superior performance compared to materials like carbon nanotubes, with optical-limiting threshold energy values as low as 0.93 J cm⁻². nih.gov Donor-acceptor-donor type chromophores based on a thiazolo[5,4-d]thiazole (B1587360) acceptor and fluorene-thiophene bridges have also been investigated as robust two-photon induced fluorescers, suggesting their potential as optical power limiters. tci-thaijo.org Given that this compound incorporates both the extended conjugation of polycyclic aromatics and the favorable electronic properties of thiophene, its derivatives could be engineered to exhibit strong optical limiting behavior, particularly when integrated into larger macromolecular structures or hybrid materials.

Future Directions and Advanced Research Perspectives

Rational Design Principles for Novel Functional Materials Based on Phenanthro[1,2-b]thiophene

The creation of new functional materials centered on the this compound core is guided by rational design principles aimed at fine-tuning its intrinsic properties for specific applications. core.ac.uk A key strategy involves the deliberate modification of the molecular structure to control the electronic energy levels, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com This is often achieved by introducing electron-donating or electron-withdrawing functional groups to the core scaffold. tandfonline.com

Another powerful design principle is the concept of π-extension, where the conjugated system of the molecule is systematically enlarged. bohrium.com For instance, fusing additional aromatic or heteroaromatic rings to the this compound backbone can effectively decrease the HOMO-LUMO gap, leading to a redshift in absorption and emission spectra. bohrium.com This strategy is critical for developing materials for applications requiring specific light-harvesting characteristics, such as in organic photovoltaics or photodetectors. acs.org

Furthermore, controlling intermolecular interactions through molecular design is crucial. The introduction of specific side chains, such as alkyl groups, can influence the solid-state packing of the molecules, which in turn dictates charge transport properties. mdpi.com Non-planar or asymmetrical molecular conformations can also be intentionally designed to suppress dye aggregation and reduce internal charge recombination, which are vital considerations for optimizing the performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). tandfonline.combohrium.com These principles collectively form a predictive framework, moving beyond trial-and-error synthesis to a more calculated approach for developing high-performance organic materials. core.ac.uk

Elucidation of Structure-Property Relationships for Optimized Electronic Performance

A deep understanding of the relationship between molecular structure and electronic properties is paramount for optimizing the performance of this compound-based devices. Research efforts are focused on systematically correlating specific structural modifications with key performance metrics like charge carrier mobility, energy level alignment, and photophysical behavior.

For example, the length and type of alkyl side chains attached to the this compound core have a significant impact on solubility and thin-film morphology. mdpi.com Systematic investigations have revealed that variations in alkyl chain length can alter intermolecular packing, directly influencing the efficiency of charge transport in organic field-effect transistors (OFETs). mdpi.com Similarly, the strategic placement of electron-rich thiophene (B33073) units as substituents can enhance electron-donating ability, lower oxidation potentials, and improve thermal stability. doi.org

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in elucidating these relationships. rsc.orgrsc.org DFT calculations can predict HOMO and LUMO energy levels, which are critical for ensuring efficient charge injection and transport in devices. doi.org By comparing theoretical calculations with experimental data from techniques like cyclic voltammetry and UV-vis spectroscopy, researchers can build robust models that explain how the electronic structure is governed by the molecular architecture. doi.orgrsc.org This synergy between synthesis, characterization, and theoretical modeling accelerates the development of materials with tailored electronic properties for high-performance applications. researchgate.net

Table 1: Structure-Property Relationships in Phenanthrothiophene Derivatives
Derivative ClassStructural ModificationObserved Effect on PropertiesReference
Alkylated Phenanthro[2,1-b:7,8-b']dithiophenesVarying alkyl chain length (C8 to C14)Solubility generally decreases as chain length increases. C8-PDT-2 showed the highest solubility. mdpi.com
Decylthienyl-substituted Phenanthro[2,1-b:7,8-b']dithiophenesIntroduction of decylthienyl groupsShowed a redshift in UV-vis absorption, indicating an extension of the π-conjugation length compared to alkylated versions. mdpi.com
Phenanthro[9,10-d]imidazole with thiophene unitsAddition of benzo[b]thiophene, thieno[3,2-b]thiophene (B52689), or 2,2′-bithiopheneHOMO levels are localized on both the phenanthroimidazole core and the thiophene unit, with values ranging from -5.44 to -5.63 eV. doi.org
Phenanthro[1,2-b:8,7-b']dithiopheneCreation of a picene-type analogueThe electronic structure, determined by optical absorption and DFT, establishes it as a new molecule for OFET applications. rsc.org

Exploration of New this compound Derivatives and Their Applications

The versatility of the this compound framework allows for the synthesis of a wide array of new derivatives with tailored properties for diverse applications. core.ac.uk Research in this area focuses on creating novel molecular architectures to address the needs of advanced electronic and optoelectronic devices.

One promising area of application is in OFETs. ontosight.ai New derivatives, such as phenanthro[1,2-b:8,7-b']dithiophene, have been synthesized and identified as picene-type analogues suitable for transistor applications. rsc.org Further modifications, including the introduction of various alkyl chains at different positions on the core, are being explored to enhance charge mobility and air stability. mdpi.com

In the field of optoelectronics, this compound's luminescent properties make it a candidate for use in OLEDs. ontosight.ai By attaching different functional groups, the emission color and quantum efficiency can be tuned. For example, derivatives of the related phenanthro[9,10-d]imidazole core incorporating thiophene units have been shown to be luminescent in both solution and solid-state, emitting blue light with photoluminescence quantum yields up to 23% in films. doi.org

Furthermore, the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) represents another key application area. bohrium.com By designing phenanthro-based molecules with extended π-conjugation and appropriate energy levels, researchers aim to create HTMs that can replace existing standards, potentially offering higher efficiency and stability in both regular (n-i-p) and inverted (p-i-n) PSC architectures. bohrium.com The synthesis of these new derivatives often relies on modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions and photochemical cyclizations. thieme-connect.com

Table 2: Examples of New Phenanthrothiophene Derivatives and Research Findings
Derivative Name/ClassKey Structural FeaturePrimary Application InvestigatedKey FindingReference
Phenanthro[1,2-b:8,7-b']dithiopheneA picene-type analogue with two fused thiophene rings.Organic Field-Effect Transistors (OFETs)A new molecule whose electronic structure was determined by optical absorption and DFT, showing potential for transistor use. rsc.org
2,7-Dialkylphenanthro[2,1-b:7,8-b']dithiophenes (e.g., C8-PDT-2)Symmetrical alkyl chains (C8 to C14) attached to the core.Organic SemiconductorsSide chain engineering effectively tunes physicochemical properties like solubility, which is crucial for solution-processed devices. mdpi.com
Phenanthro[9,10-d]imidazole derivatives with thiophene units (e.g., PID-1, PID-2)Core functionalized with benzo[b]thiophene or thieno[3,2-b]thiophene.Organic Light-Emitting Diodes (OLEDs)Derivatives are luminescent and thermally stable, with devices showing intense electroluminescence. doi.org
PI-2 (Phenanthro[9,10-d]imidazole-based HTM)Coplanar π-extended phenanthro[9,10-d]imidazole core.Perovskite Solar Cells (PSCs)Achieved high efficiency as a universal hole-transporting material in both inverted (19.11%) and regular (21.65%) PSCs. bohrium.com

Integration of this compound into Van der Waals Heterostructures

A frontier in materials science is the creation of van der Waals (vdW) heterostructures, which are atomically thin, stacked layers of different two-dimensional (2D) materials. Integrating organic molecules like this compound into these structures opens up possibilities for creating hybrid materials with unprecedented functionalities. While direct research on this compound in vdW heterostructures is nascent, principles can be drawn from related systems.

For example, research has shown that one-dimensional vdW heterostructures can be formed by wrapping a carbon nanotube (CNT) core with a covalent organic framework (COF) shell containing thienothiophene units. researchgate.net In this architecture, the coaxial structure allows for charge transfer (n-doping) from the CNT to the COF, which lowers the COF's bandgap and work function. researchgate.net This charge transfer dramatically enhances catalytic activity by reducing the energy barrier for electrochemical reactions. researchgate.net

Applying this concept, this compound molecules or their self-assembled monolayers could be interfaced with 2D materials like graphene, molybdenum disulfide (MoS₂), or hexagonal boron nitride (h-BN). The this compound layer could act as a charge-transfer dopant, a light-harvesting component, or a dielectric spacer, with its properties being modulated by the electronic environment of the adjacent 2D material. The well-defined and tunable nature of the this compound core would allow for precise control over the electronic and excitonic properties of the resulting heterostructure, paving the way for novel applications in electronics, photonics, and sensing.

Mechanistic Understanding of Electronic and Photonic Coupling at Interfaces

The performance of any optoelectronic device is critically dependent on the processes that occur at the interfaces between different materials. A mechanistic understanding of electronic and photonic coupling between this compound and adjacent layers (such as electrodes or other semiconductors) is essential for device optimization.

Electronic coupling governs charge transfer and transport across an interface. The efficiency of this process depends on the alignment of the molecular orbitals (HOMO and LUMO) of the this compound derivative with the Fermi level of the electrode or the band edges of the adjacent semiconductor. tandfonline.com Advanced spectroscopic techniques and first-principles calculations are employed to study these energy level alignments and predict charge injection barriers. tandfonline.com For instance, in vdW heterostructures, charge transfer can be controlled by varying the thickness of the constituent layers, which provides a handle to tune the electronic properties of the interface. researchgate.net

Photonic coupling involves the transfer of energy, typically via Förster or Dexter transfer mechanisms, between a photo-excited molecule and an adjacent material. This is fundamental to the operation of light-emitting diodes and photovoltaic cells. Understanding how the structure of the this compound molecule and the geometry of the interface affect the rate and efficiency of energy transfer is a key research goal. Elucidating these intricate interfacial dynamics will enable the design of more efficient devices by minimizing energy loss pathways and promoting desired charge or energy transfer events.

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